molecular formula C19H20O3 B143735 Platyphyllenone CAS No. 56973-65-0

Platyphyllenone

Cat. No. B143735
CAS RN: 56973-65-0
M. Wt: 296.4 g/mol
InChI Key: GIKJADRKBZHVCY-DUXPYHPUSA-N
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Description

Platyphyllenone: A Comprehensive Analysis

This compound is a diarylheptanoid derivative that has been studied for its potential therapeutic effects, particularly in the context of oral cancer. Research has shown that this compound can significantly inhibit the motility, migration, and invasion of human oral cancer cells . It has been found to modulate various molecular pathways, including the MAPK signaling pathway and the epithelial–mesenchymal transition process . Additionally, this compound has been shown to induce autophagy and apoptosis in oral cancer cells by affecting the AKT and JNK MAPK pathways .

Synthesis Analysis

The synthesis of this compound-related compounds has been explored in the context of catalytic enantioselective total synthesis. A key step in the synthesis involves a catalytic asymmetric Diels-Alder reaction, followed by Ito-Saegusa oxidation to produce a protected cyclohexane-1,3-dione in chiral form . This approach has led to the successful synthesis of platyphyllide, a compound related to this compound, and has also prompted a revision of the absolute configuration of the natural compound .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is complex, involving multiple chiral centers and a highly substituted cyclohexene core . The structural analysis is critical for understanding the biological activity of these compounds and for the development of synthetic methods that can produce them in enantiomerically pure forms .

Chemical Reactions Analysis

This compound and its derivatives are involved in various chemical reactions that are essential for their biological activity. For instance, the modulation of the MAPK signaling pathway and the induction of autophagy and apoptosis involve a series of chemical interactions at the molecular level . The synthesis of these compounds also involves a series of chemical reactions, including Diels-Alder reactions and oxidations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies of related polymeric materials, such as PLA and PCL, offer insights into the properties that might be relevant for drug delivery systems . For example, the incorporation efficiency of hydrophobic drugs into PLA/PCL particles and their release under different pH conditions are important for the controlled delivery of therapeutic agents . The mechanical properties of polymeric blends, such as toughness and strength, are also crucial for medical applications .

Scientific Research Applications

Autophagy and Apoptosis in Oral Cancer

Platyphyllenone, a type of diarylheptanoid, has been studied for its effects on oral cancer cells. Research indicates that it can induce both autophagy and apoptosis in SCC-9 and SCC-47 cell lines by modulating the AKT and JNK mitogen-activated protein kinase pathways. This could provide a therapeutic option against oral cancer proliferation (Liu et al., 2021).

Anti-Metastatic Effects in Oral Cancer

This compound has shown significant anti-metastatic effects on human oral cancer cells. It inhibits cell motility, migration, and invasion, and affects several molecular pathways, including decreasing p38 phosphorylation and cathepsin L expression, and modulating the epithelial–mesenchymal transition process (Kumar et al., 2021).

Antifilarial Activity

This compound has been identified in a study as having antifilarial activity. This activity was observed in diarylheptanoids isolated from the leaves of Alnus nepalensis, indicating potential for treating lymphatic filariasis (Yadav et al., 2013).

Neuroprotective and Cognition-Enhancing Activities

Research on Betula platyphylla, which contains diarylheptanoids including this compound, suggests potential neuroprotective and cognition-enhancing effects. These effects may be mediated through the activation of the CREB-BDNF pathway and protection against neurotoxicity (Lee et al., 2012).

Effect on Polycystic Ovarian Syndrome

This compound, derived from Ficus platyphylla, has been studied for its effects on polycystic ovarian syndrome (PCOS) in Wistar rats. The study indicates that this compound can help in managing PCOS, suggesting its potential for human applications (Ugwah-Oguejiofor et al., 2014).

properties

IUPAC Name

(E)-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h2,4-6,8-9,11-14,21-22H,1,3,7,10H2/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKJADRKBZHVCY-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=CC(=O)CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC/C=C/C(=O)CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346755
Record name Platyphyllenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56973-65-0
Record name Platyphyllenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56973-65-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of Platyphyllenone and how does it affect cancer cells?

A1: this compound exerts its anticancer effects primarily through the modulation of two key signaling pathways: AKT and JNK mitogen-activated protein kinase (MAPK) pathways [, ]. Specifically, it inhibits the phosphorylation of AKT, a protein kinase involved in cell survival and proliferation, and activates the phosphorylation of JNK1/2, a subgroup of MAPKs involved in stress response and apoptosis []. This dual modulation leads to a decrease in cancer cell proliferation and an increase in apoptosis, a form of programmed cell death. Furthermore, this compound has been shown to reduce β-catenin and Slug expression, increase E-cadherin expression, and reduce cathepsin L expression, leading to a reduction in cancer cell migration and invasion [].

Q2: What is the structural characterization of this compound?

A2: this compound is a diarylheptanoid, a class of natural products characterized by two aromatic rings linked by a seven-carbon chain. Its molecular formula is C21H22O5 and its molecular weight is 354.4 g/mol []. Detailed spectroscopic data, including NMR and mass spectrometry data, can be found in the cited research articles, particularly [] and [].

Q3: How does the structure of this compound impact its anticancer activity?

A3: While specific structure-activity relationship (SAR) studies focusing on this compound are limited in the provided research, it can be inferred that the presence of specific functional groups on the diarylheptanoid skeleton is crucial for its activity. For instance, the hydroxyl groups on the aromatic rings are likely involved in hydrogen bonding interactions with its target proteins. Modifications to these groups could potentially alter its binding affinity and consequently, its potency and selectivity []. Further SAR studies would be required to fully elucidate the impact of structural modifications on this compound’s activity.

Q4: What analytical techniques are used to study this compound?

A7: Various analytical techniques are employed to characterize, quantify, and monitor this compound. These include high-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detection (DAD) and mass spectrometry (MS) []. These methods allow for the separation, identification, and quantification of this compound in complex mixtures, including biological samples. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation and determining the compound's purity [, ].

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